molecular formula C10H8N2O3 B1442042 3-formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid CAS No. 1190313-55-3

3-formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

Cat. No.: B1442042
CAS No.: 1190313-55-3
M. Wt: 204.18 g/mol
InChI Key: HGLDDCHTXUAXIS-UHFFFAOYSA-N
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Description

3-Formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction of the formyl group can yield corresponding alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

3-Formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 3-formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

    Indole Derivatives: Share a similar heterocyclic structure and exhibit comparable biological activities.

    Pyridine Derivatives: Have a similar pyridine ring but differ in the fused ring system.

Uniqueness: 3-Formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is unique due to its specific substitution pattern and the presence of both formyl and carboxylic acid groups, which confer distinct chemical reactivity and biological properties.

Properties

IUPAC Name

3-formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-5-7(10(14)15)3-12-9-8(5)6(4-13)2-11-9/h2-4H,1H3,(H,11,12)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGLDDCHTXUAXIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CNC2=NC=C1C(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001180623
Record name 3-Formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001180623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190313-55-3
Record name 3-Formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190313-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001180623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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